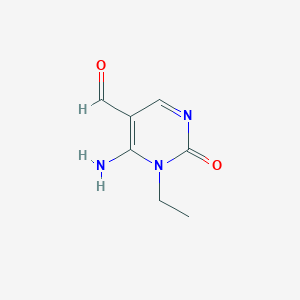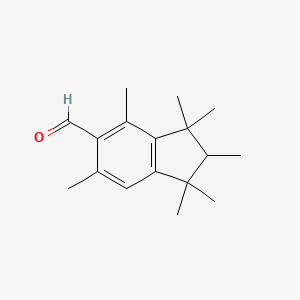
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- is a complex organic compound belonging to the indene family. This compound is characterized by its unique structure, which includes a dihydroindene core with multiple methyl substitutions and a carboxaldehyde functional group. The presence of these functional groups and substitutions makes it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives followed by oxidation to introduce the carboxaldehyde group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and oxidizing agents like chromium trioxide or pyridinium chlorochromate. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Analyse Des Réactions Chimiques
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be compared with other similar compounds, such as:
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: This compound has a similar structure but differs in the position of the carboxaldehyde group.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: This compound has fewer methyl substitutions and lacks the carboxaldehyde group.
1H-Indene, 2,3-dihydro-4,6-dimethyl-: This compound has different methyl substitution patterns and does not contain a carboxaldehyde group.
The uniqueness of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- lies in its specific substitution pattern and the presence of the carboxaldehyde group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
141111-62-8 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1,1,2,3,3,4,6-heptamethyl-2H-indene-5-carbaldehyde |
InChI |
InChI=1S/C17H24O/c1-10-8-14-15(11(2)13(10)9-18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 |
Clé InChI |
PAPFJFJXLWEIRR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(C1(C)C)C(=C(C(=C2)C)C=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
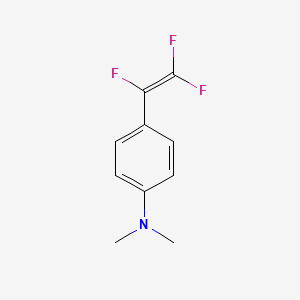
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
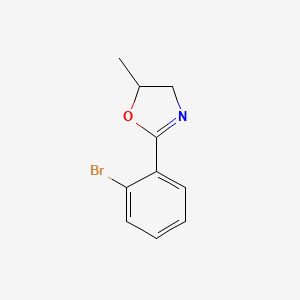

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
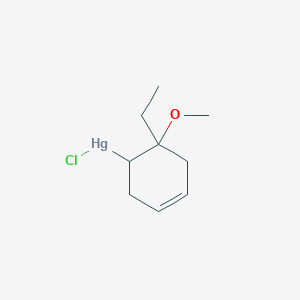
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
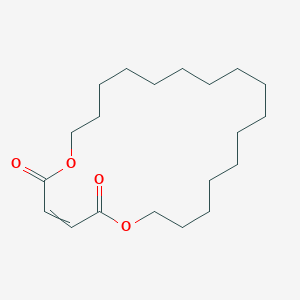
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
